3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid
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Overview
Description
3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid is an organic compound characterized by the presence of an oxirane ring and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 3-(2,6-Dimethylheptyl)but-2-enoic acid with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Derivatives: Various substituted products depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. This reactivity underlies its potential therapeutic effects and biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]propanoic acid
- 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]pentanoic acid
- 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]hexanoic acid
Uniqueness
3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid is unique due to the presence of both an oxirane ring and a butenoic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
63687-59-2 |
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Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
3-[3-(2,6-dimethylheptyl)oxiran-2-yl]but-2-enoic acid |
InChI |
InChI=1S/C15H26O3/c1-10(2)6-5-7-11(3)8-13-15(18-13)12(4)9-14(16)17/h9-11,13,15H,5-8H2,1-4H3,(H,16,17) |
InChI Key |
CYELMWBAXKUYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CC1C(O1)C(=CC(=O)O)C |
Origin of Product |
United States |
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